molecular formula C19H14BrFN2O2S B302730 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

货号 B302730
分子量: 433.3 g/mol
InChI 键: XPDIZTQXAOYALJ-ZJNHSXOMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that play a crucial role in preventing programmed cell death. Overexpression of BCL-2 proteins has been linked to the development of various types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.

作用机制

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one selectively binds to BCL-2 proteins and inhibits their anti-apoptotic function. This leads to the activation of the apoptotic pathway and the induction of programmed cell death in cancer cells. This compound has a high affinity for BCL-2 proteins and does not affect other anti-apoptotic proteins, such as BCL-XL or MCL-1. This selectivity is important because it reduces the risk of adverse effects on normal cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, this compound has been shown to reduce the size of tumors in animal models of leukemia and lymphoma. This compound has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.

实验室实验的优点和局限性

One of the main advantages of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one is its selectivity for BCL-2 proteins. This allows for targeted therapy and reduces the risk of adverse effects on normal cells. Another advantage is its potent anti-tumor activity, which has been demonstrated in preclinical and clinical studies. However, this compound has some limitations, such as the development of resistance in some patients and the potential for adverse effects, such as neutropenia and thrombocytopenia.

未来方向

There are several future directions for the development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one. One direction is the optimization of dosing regimens to reduce the risk of adverse effects and improve efficacy. Another direction is the development of combination therapies with other drugs to enhance the anti-tumor activity of this compound. Additionally, the identification of biomarkers that can predict response to this compound would be valuable for patient selection and personalized therapy. Finally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for BCL-2 proteins could lead to the development of more effective therapies for cancer.

合成方法

The synthesis of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one involves several steps, including the preparation of the starting materials and the formation of the thiazolidinone ring. The starting materials are commercially available and can be easily obtained. The synthesis of the thiazolidinone ring involves the reaction of a thioamide with an α-bromo-α,β-unsaturated ketone. The reaction is catalyzed by a base and results in the formation of the desired product. The final step involves the purification of the product by column chromatography.

科学研究应用

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer. In preclinical studies, this compound has shown potent anti-tumor activity against leukemia and lymphoma cells. In clinical trials, this compound has shown promising results in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This compound has also been tested in combination with other drugs, such as rituximab and venetoclax, and has shown synergistic effects.

属性

分子式

C19H14BrFN2O2S

分子量

433.3 g/mol

IUPAC 名称

(5Z)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14BrFN2O2S/c1-2-9-25-16-8-3-13(20)10-12(16)11-17-18(24)23(19(22)26-17)15-6-4-14(21)5-7-15/h2-8,10-11,22H,1,9H2/b17-11-,22-19?

InChI 键

XPDIZTQXAOYALJ-ZJNHSXOMSA-N

手性 SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

规范 SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。